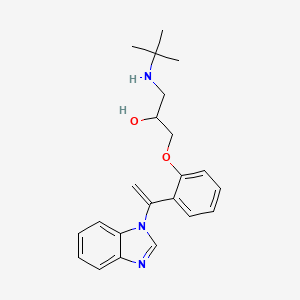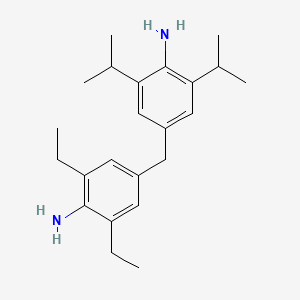
Nickel butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel butyrate is a chemical compound formed by the reaction of nickel with butyric acid It belongs to the class of nickel carboxylates, which are known for their diverse applications in various fields, including catalysis, material science, and nanotechnology
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel butyrate can be synthesized through several methods. One common approach involves the reaction of nickel salts, such as nickel chloride or nickel nitrate, with butyric acid in the presence of a base like sodium hydroxide. The reaction typically occurs in an aqueous medium and requires controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is often produced by the direct reaction of nickel oxide or nickel hydroxide with butyric acid. This method is advantageous due to its simplicity and cost-effectiveness. The reaction is usually carried out at elevated temperatures to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions: Nickel butyrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nickel oxide and butyric acid.
Reduction: It can be reduced to metallic nickel and butyric acid under specific conditions.
Substitution: this compound can participate in substitution reactions where the butyrate group is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrazine hydrate and hydrogen gas are often used.
Substitution: Various ligands, including phosphines and amines, can be used in substitution reactions.
Major Products:
Oxidation: Nickel oxide and butyric acid.
Reduction: Metallic nickel and butyric acid.
Substitution: Nickel complexes with different ligands.
Aplicaciones Científicas De Investigación
Nickel butyrate has a wide range of applications in scientific research:
Mecanismo De Acción
Nickel butyrate can be compared with other nickel carboxylates, such as:
- Nickel acetate
- Nickel propionate
- Nickel valerate
- Nickel caproate
Uniqueness: this compound is unique due to its specific chain length and the properties imparted by the butyrate group. Compared to other nickel carboxylates, it may exhibit different solubility, reactivity, and biological activity .
Comparación Con Compuestos Similares
- Nickel acetate: Used in electroplating and as a catalyst precursor.
- Nickel propionate: Studied for its potential use in antimicrobial applications.
- Nickel valerate: Used in the synthesis of nickel-based nanomaterials.
- Nickel caproate: Investigated for its role in material science and catalysis .
Propiedades
Número CAS |
5434-68-4 |
|---|---|
Fórmula molecular |
C8H14NiO4 |
Peso molecular |
232.89 g/mol |
Nombre IUPAC |
butanoate;nickel(2+) |
InChI |
InChI=1S/2C4H8O2.Ni/c2*1-2-3-4(5)6;/h2*2-3H2,1H3,(H,5,6);/q;;+2/p-2 |
Clave InChI |
WRYKSRBKXBMZNY-UHFFFAOYSA-L |
SMILES canónico |
CCCC(=O)[O-].CCCC(=O)[O-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(3-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;oxalic acid](/img/structure/B12741864.png)













